3-(2-aminoethoxy)-N-methylpropanamide hydrochloride
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Overview
Description
3-(2-aminoethoxy)-N-methylpropanamide hydrochloride is a chemical compound with a variety of applications in scientific research and industry. It is known for its unique structure, which includes an aminoethoxy group and a methylpropanamide group, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-aminoethoxy)-N-methylpropanamide hydrochloride typically involves the reaction of 2-aminoethanol with N-methylpropanamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, along with optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with continuous monitoring and control of temperature, pressure, and other reaction parameters.
Chemical Reactions Analysis
Types of Reactions
3-(2-aminoethoxy)-N-methylpropanamide hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The aminoethoxy group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used under anhydrous conditions.
Substitution: Substitution reactions often involve nucleophiles such as halides or other nucleophilic reagents under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced compounds. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Scientific Research Applications
3-(2-aminoethoxy)-N-methylpropanamide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is used in biochemical studies to investigate the effects of aminoethoxy and methylpropanamide groups on biological systems.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial products.
Mechanism of Action
The mechanism of action of 3-(2-aminoethoxy)-N-methylpropanamide hydrochloride involves its interaction with specific molecular targets and pathways. The aminoethoxy group can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The methylpropanamide group can also influence the compound’s overall activity and specificity.
Comparison with Similar Compounds
3-(2-aminoethoxy)-N-methylpropanamide hydrochloride can be compared with other similar compounds, such as:
2-aminoethoxyethanol: This compound has a similar aminoethoxy group but lacks the methylpropanamide group, resulting in different chemical and biological properties.
N-methylpropanamide: This compound contains the methylpropanamide group but lacks the aminoethoxy group, leading to different reactivity and applications.
3-(2-aminoethoxy)propanamide: This compound is structurally similar but does not have the N-methyl substitution, affecting its overall activity and specificity.
The uniqueness of this compound lies in its combined aminoethoxy and methylpropanamide groups, which confer specific chemical and biological properties that are not present in the individual components or other similar compounds.
Properties
CAS No. |
2751616-09-6 |
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Molecular Formula |
C6H15ClN2O2 |
Molecular Weight |
182.6 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.